molecular formula C2Cl2F4 B072178 1,1-Dichloro-1,2,2,2-tetrafluoroethane CAS No. 1320-37-2

1,1-Dichloro-1,2,2,2-tetrafluoroethane

Cat. No.: B072178
CAS No.: 1320-37-2
M. Wt: 170.92 g/mol
InChI Key: BAMUEXIPKSRTBS-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,1-Dichloro-1,2,2,2-tetrafluoroethane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride and aluminum chloride. The major products formed from these reactions are typically other halogenated hydrocarbons.

Comparison with Similar Compounds

1,1-Dichloro-1,2,2,2-tetrafluoroethane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which provide it with stability, nonflammability, and effectiveness as a refrigerant and fire extinguishing agent.

Biological Activity

1,1-Dichloro-1,2,2,2-tetrafluoroethane, commonly referred to as HCFC-124 or R-124, is a halogenated hydrocarbon primarily used as a refrigerant and in various industrial applications. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks associated with exposure.

This compound has the following chemical characteristics:

  • Molecular Formula : CCl₂F₄
  • Molecular Weight : 152.02 g/mol
  • Physical State : Colorless gas at room temperature
  • Boiling Point : Approximately 10.4 °C

Acute Toxicity

Acute toxicity studies indicate that exposure to high concentrations of HCFC-124 can lead to significant health effects in laboratory animals. The approximate lethal concentration (ALC) for rats exposed to this compound was found to be between 230,000 and 300,000 ppm for a 4-hour inhalation period. No fatalities occurred at lower concentrations (≤50,000 ppm) while all subjects died at the highest concentration tested .

Subchronic and Chronic Toxicity

In subchronic studies involving repeated exposure over several weeks:

  • A no-observed-adverse-effect level (NOAEL) was determined to be 10,000 ppm based on observed effects in rats at higher concentrations .
  • No significant histopathological changes were noted across multiple exposure levels.
  • Increased alkaline phosphatase activity was observed in female rats at elevated doses (50,000 ppm), suggesting possible liver effects .

Genotoxicity

In vitro and in vivo genotoxicity studies have shown that HCFC-124 does not exhibit mutagenic or clastogenic activity. This suggests that the compound may not pose a significant risk for genetic damage under normal exposure conditions .

Metabolism and Excretion

Metabolic studies indicate that HCFC-124 is metabolized minimally in animals, primarily through cytochrome P450 pathways leading to urinary excretion of trifluoroacetic acid and fluoride. The potential formation of trifluoracetaldehyde has been noted but lacks supporting evidence of toxic effects .

Environmental Impact

As a greenhouse gas with a global warming potential (GWP) significantly higher than CO₂, HCFC-124 contributes to climate change. Its atmospheric lifetime ranges from 1.5 to 242 years depending on environmental conditions . Despite its low toxicity profile for human health, its role as a potent greenhouse gas necessitates careful management.

Study on Reproductive Effects

A study examining reproductive outcomes in rats exposed to HCFC-124 found no adverse effects on reproductive organs after repeated exposure. However, developmental toxicity was observed at higher concentrations (LOAEL of 30 ppm) when mothers were exposed during gestation .

Human Health Risk Assessment

Human health risk assessments indicate that while HCFCs generally present low hazards at typical exposure levels, high-dose exposures can lead to reversible effects such as respiratory depression and cardiac sensitization .

Summary Table of Key Findings

Parameter Value/Observation
ALC (4-hour inhalation)230,000 - 300,000 ppm
NOAEL (subchronic)10,000 ppm
GenotoxicityNo mutagenic/clastogenic activity
Major MetaboliteTrifluoroacetic acid
Environmental ImpactHigh GWP; persistent in atmosphere

Properties

IUPAC Name

1,1-dichloro-1,2,2,2-tetrafluoroethane
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InChI

InChI=1S/C2Cl2F4/c3-1(4,5)2(6,7)8
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InChI Key

BAMUEXIPKSRTBS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Cl)(F)(F)F
Source PubChem
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Molecular Formula

C2Cl2F4
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DSSTOX Substance ID

DTXSID9027150
Record name 1,1-Dichlorotetrafluoroethane
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Molecular Weight

170.92 g/mol
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Physical Description

Liquid, Colorless gas; [MSDSonline]
Record name Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro-
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Record name 1,1-Dichloro-1,2,2,2-tetrafluoroethane
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Boiling Point

3.4 °C
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Solubility

In water,137 mg/L at 25 °C, Very soluble in benzene, diethyl ether, ethanol
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Density

1.455 g/cu cm at 25 °C, Liquid density: 1.55 g/mL at 25 °C
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Vapor Pressure

1640 mm Hg at 25 °C
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Color/Form

Colorless

CAS No.

374-07-2
Record name 1,1-Dichloro-1,2,2,2-tetrafluoroethane
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Record name Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro-
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Record name 1,1-Dichlorotetrafluoroethane
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Record name 1,1-dichloro-1,2,2,2-tetrafluoroethane
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Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Melting Point

-56.6 °C
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Synthesis routes and methods

Procedure details

In the reactor 101, GeF4 and hexachloroethane in the reaction feed contact the catalyst (e.g., AlCl3) held in the catalyst bed. The reactor 101 can be at a temperature of about 220° to about 375° C. and at a pressure of about 500 to 800 psig (i.e., about 3.45 MPa to about 5.52 MPa). In one embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-113 with high yield and good selectivity at a reaction temperature of about 310° C. and a molar ratio of hexachloroethane to GeF4 of about 1:1.67. Other potential fluorination products can include 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a), 1,2-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), 1-chloro-1,1,2,2,2-pentafluoroethane (CFC-115), and/or other fluorine-substituted chloroethanes. In another embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-114a (about 73%) and CFC-115 (about 27%) at a reaction temperature of about 340° C. and a molar ratio of hexachloroethane to GeF4 of about 1:2.75.
[Compound]
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1,2-dichloro-1,2,2,2-tetrafluoroethane
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73%
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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